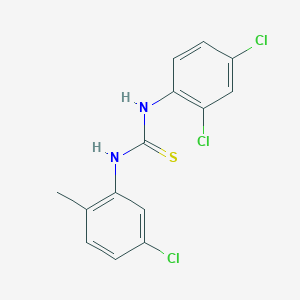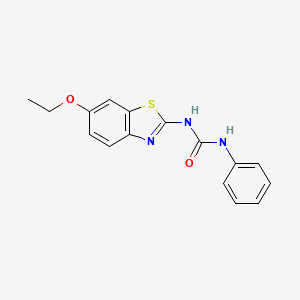
N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture for weed control. It belongs to the class of substituted urea herbicides and is known for its broad-spectrum activity against both annual and perennial weeds.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea works by inhibiting photosynthesis in plants. It disrupts the electron transport chain in photosystem II, which leads to a decrease in the production of ATP and NADPH. This ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the water balance of plants, leading to wilting and dehydration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea is a widely used herbicide in laboratory experiments due to its broad-spectrum activity and its ability to inhibit photosynthesis. However, its use can be limited by its toxicity to non-target organisms and its persistence in the environment.
Orientations Futures
There are several areas of future research for N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea. One area of interest is the development of more environmentally friendly herbicides that can replace this compound and other substituted urea herbicides. Another area of research is the impact of this compound on non-target organisms, including aquatic organisms and soil microbes. Finally, there is a need for more research on the mechanisms of resistance to this compound in weeds, which can help inform the development of new herbicides.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea is synthesized by the reaction of 3,4-dichloroaniline and 5-chloro-2-methylisocyanate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-N'-(2,4-dichlorophenyl)thiourea has been extensively studied for its herbicidal properties and its impact on the environment. It is commonly used in agriculture, forestry, and aquatic weed control. Its application has been shown to reduce the growth of various weed species, including grasses, broadleaf weeds, and sedges.
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2S/c1-8-2-3-10(16)7-13(8)19-14(20)18-12-5-4-9(15)6-11(12)17/h2-7H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUUSHYSZSDBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)

![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)

![3-isopropyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5737258.png)
![4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5737261.png)
![6-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5737271.png)
![6-ethyl-3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5737285.png)
![ethyl 1-[(2-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5737288.png)
![1-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5737292.png)
![methyl 4-{[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]amino}butanoate](/img/structure/B5737293.png)

![2,4-dichloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737313.png)
